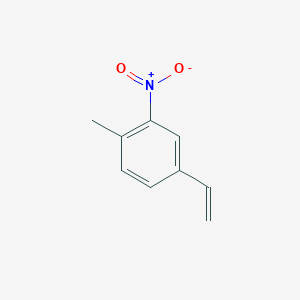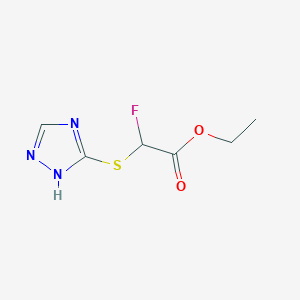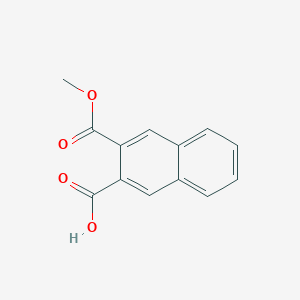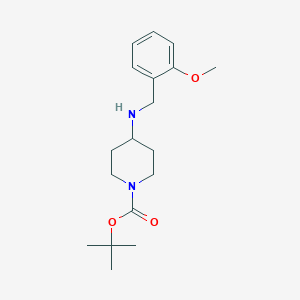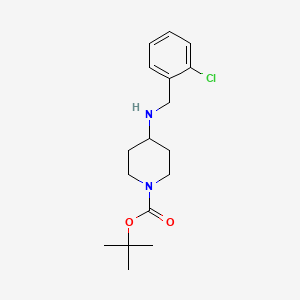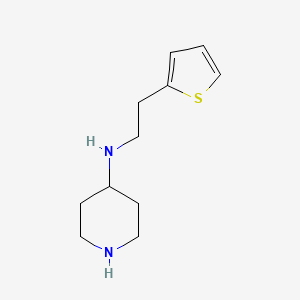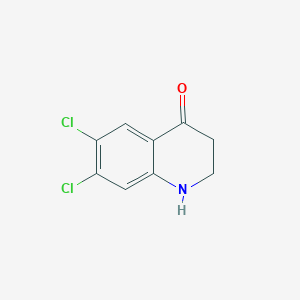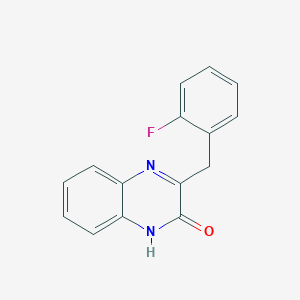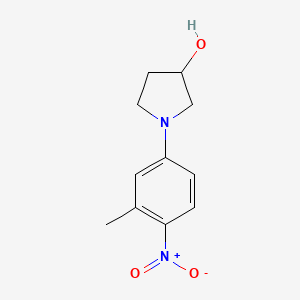
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol
Overview
Description
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol (MPN) is a synthetic organic compound with a wide range of potential applications in scientific research. It is a member of the pyrrolidin-3-ol family, which is a class of compounds that have been studied for their potential use in drug development, biochemistry, and other fields. MPN is a versatile compound and has been used in a variety of research applications, including as a substrate in enzymatic reactions and as a reagent in organic synthesis.
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, such as the hydrolysis of esters, and as a reagent in organic synthesis. It has also been used in the synthesis of biologically active compounds, such as drugs and peptides. In addition, 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol has been used in the preparation of nanomaterials, such as carbon nanotubes, and in the development of novel materials for use in medical devices.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol is not fully understood, but it is believed to involve the formation of an intermediate compound, which is then converted into a product through a series of reactions. This intermediate compound is believed to be a nitrophenyl pyrrolidin-3-ol, which is then converted into 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol through a series of reactions. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol are not fully understood, but it is believed to have a number of potential effects. It has been shown to inhibit the activity of certain enzymes, such as phosphatases, and it has been suggested that it may have anti-inflammatory and anti-cancer properties. In addition, it has been suggested that 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol may have an effect on the metabolism of glucose, and it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and it can be difficult to handle and measure accurately. In addition, its mechanism of action is not fully understood, and it can be difficult to predict its effects in biological systems.
Future Directions
The potential applications of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods, the exploration of its effects on different biological systems, and the investigation of its potential use in drug development. In addition, further research into the mechanism of action of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol could lead to a better understanding of its effects on biological systems, and this could open up new avenues for its use in research.
properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(15)16)12-5-4-10(14)7-12/h2-3,6,10,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVWXSNVLVFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


